(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

Chiral HPLC Enantiomeric Excess Quality Control

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate (CAS 40435-14-1) is a chiral sulfonate ester building block classified within the aryl tosylate class of compounds. It is characterized by its (S)-configuration, a tosylate leaving group at the primary alcohol position, and a free secondary hydroxyl group.

Molecular Formula C15H16O4S
Molecular Weight 292.4 g/mol
CAS No. 40435-14-1
Cat. No. B1588290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate
CAS40435-14-1
Molecular FormulaC15H16O4S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)O
InChIInChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(17,18)19-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-/m1/s1
InChIKeyIOTJIFRGXYQHAQ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate (CAS 40435-14-1) for Chiral Synthesis


(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate (CAS 40435-14-1) is a chiral sulfonate ester building block classified within the aryl tosylate class of compounds . It is characterized by its (S)-configuration, a tosylate leaving group at the primary alcohol position, and a free secondary hydroxyl group. This compound is supplied as a solid with a reported melting point of 74-76 °C and a specific optical rotation of [α]20/D +34° (c = 2 in ethanol), underscoring its high enantiomeric purity and utility in asymmetric organic synthesis .

Why (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate Cannot Be Substituted with Analogs in Asymmetric Syntheses


Generic substitution of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate with its enantiomer, racemate, or alternative leaving group derivatives is scientifically invalid for applications requiring stereochemical control. The compound's specific (S)-configuration is non-negotiable for the synthesis of enantiopure pharmaceuticals, such as the (S)-enantiomer of Mirabegron . In contrast, the (R)-enantiomer (CAS 40434-87-5) is used for distinct drug targets like (R)-fluoxetine, demonstrating divergent synthetic pathways . Furthermore, the tosylate group provides a superior leaving group ability (pKa of conjugate acid ≈ -2.8) compared to halides or mesylates, directly impacting reaction yield and stereoinversion efficiency in SN2 pathways, which cannot be replicated by other sulfonate esters or halides [1].

Quantitative Evidence for (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate (CAS 40435-14-1) Differentiation


Enantiomeric Purity and Optical Rotation as a Critical Quality Attribute

The (S)-enantiomer of 1-phenyl-1,2-ethanediol 2-tosylate is distinguished by its specific optical rotation of +34° (c=2, ethanol), which is a key differentiator from the (R)-enantiomer (CAS 40434-87-5) and the racemic mixture. This quantitative metric ensures the procurement of the correct stereoisomer for asymmetric syntheses . The racemic mixture, lacking this specific rotation, cannot provide the stereochemical fidelity required for enantioselective drug synthesis .

Chiral HPLC Enantiomeric Excess Quality Control

Specificity as a Key Intermediate for (S)-Mirabegron Impurity Synthesis

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is explicitly cited as an intermediate in the synthesis of (S)-Mirabegron (M364895), an impurity of the overactive bladder drug Mirabegron . This is a distinct, application-specific use case not shared by its (R)-enantiomer, which is instead utilized in the synthesis of (R)-fluoxetine and related antidepressants . The (S)-enantiomer's role in generating the (S)-Mirabegron impurity is a verifiable, procurement-relevant differentiator.

Pharmaceutical Impurity Mirabegron Chiral Intermediate

Enhanced Leaving Group Ability of Tosylate vs. Mesylate and Halides in SN2 Reactions

The tosylate group (OTs) in (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate provides a leaving group ability ranked superior to halides (I, Br, Cl) and comparable to other sulfonate esters like mesylate [1]. The conjugate acid of the tosylate anion has a pKa of approximately -2.8, significantly lower than that of hydroxide (pKa 15.7), indicating a much better leaving group that stabilizes the developing negative charge in the transition state [2]. This enhanced leaving group ability translates to higher yields in SN2 reactions compared to analogous halides or the parent alcohol, a critical factor in stereocontrolled alkylation and cross-coupling reactions .

Nucleophilic Substitution Leaving Group SN2

High-Value Application Scenarios for (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate


Synthesis of (S)-Mirabegron and Related Impurities

Procurement of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is essential for research groups and pharmaceutical companies developing or validating analytical methods for Mirabegron, a β3-adrenoceptor agonist used for overactive bladder. This compound serves as a direct intermediate for synthesizing the (S)-enantiomer of Mirabegron impurity (M364895), which is required for regulatory compliance and quality control . The (R)-enantiomer is not suitable for this specific application.

Stereocontrolled SN2 Alkylation and Cross-Coupling Reactions

This compound is an optimal choice as a chiral electrophile in SN2 alkylation reactions with Grignard reagents or organocuprates, where stereochemical integrity must be maintained . The (S)-configuration directs the stereochemical outcome of the resulting products, and the superior tosylate leaving group ensures high yields compared to alternative halides or mesylates [1]. This is critical for the synthesis of chiral pharmaceutical intermediates, including beta-blocker precursors.

Enantioselective Synthesis of Chiral Amines and Amino Alcohols

The compound's structure, featuring a chiral secondary alcohol and a primary tosylate, makes it a versatile building block for synthesizing enantiopure amino alcohols via nucleophilic substitution with amines . This application is particularly relevant for medicinal chemistry programs developing chiral drug candidates where stereochemistry dictates biological activity, as seen in the divergent uses of (S)- and (R)-enantiomers of 1-phenyl-1,2-ethanediol derivatives .

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